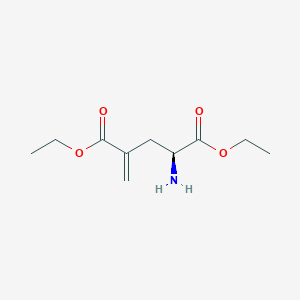

L-Glutamic acid, 4-methylene-, diethyl ester

Description

L-Glutamic acid diethyl ester (L-Glu-OEt₂) is a derivative of L-glutamic acid, where the γ-carboxylic acid group is esterified with two ethyl groups. This modification enhances its lipophilicity, making it suitable for applications in organic synthesis, polymer chemistry, and neuroscience research. The compound is frequently utilized as a precursor in synthesizing dendritic peptides, polymer co-oligomers, and bioactive conjugates . In biological studies, L-Glu-OEt₂ acts as a non-NMDA receptor antagonist, impairing synaptic excitation and affecting learning behaviors in animal models . Its physicochemical properties, such as optical rotation and stability, vary significantly compared to other glutamic acid esters, which influences its functional roles .

Properties

IUPAC Name |

diethyl (2S)-2-amino-4-methylidenepentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-4-14-9(12)7(3)6-8(11)10(13)15-5-2/h8H,3-6,11H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGDOBGDIFFKIY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=C)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=C)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455062 | |

| Record name | L-Glutamic acid, 4-methylene-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774517-45-2 | |

| Record name | L-Glutamic acid, 4-methylene-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-glutamic acid, 4-methylene-, diethyl ester typically involves the esterification of L-glutamic acid. The process begins with the protection of the amino group, followed by the introduction of the methylene group at the fourth position. The final step involves the esterification of the carboxyl groups with ethanol under acidic conditions to form the diethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid, 4-methylene-, diethyl ester undergoes various chemical reactions, including:

Oxidation: The methylene group can be oxidized to form a carboxyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The ester groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: The major product is L-glutamic acid, 4-carboxy-, diethyl ester.

Reduction: The major product is L-glutamic acid, 4-methylene-, diol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Synthesis of Biopolymers

L-Glutamic acid diethyl ester is primarily utilized in the synthesis of biopolymers. It serves as a precursor for:

- Oligo(γ-ethyl L-glutamate) : This compound is synthesized via oligomerization catalyzed by papain, which leads to materials with potential applications in drug delivery systems and tissue engineering .

- Poly(α-peptide) : The compound can also be polymerized or copolymerized in the presence of protease catalysts to create α-peptides, which are essential for developing peptide-based therapeutics .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in L-Glutamic acid diethyl ester due to its role as an intermediate in synthesizing various drugs:

- Investigational Antitumor Agents : L-γ-methylene glutamic acid is a critical component in the synthesis of MDAM (4′-methylene-4-[(2,4-diamino-3,4-dihydropteridin-6-yl)ethyl]-benzoyl-glutamic acid), which is currently undergoing clinical trials for cancer treatment. This compound acts as an antifolate agent and has shown promise in targeting specific cancer pathways .

Neuropharmacological Research

Research indicates that L-Glutamic acid diethyl ester exhibits properties that may influence central nervous system (CNS) activity:

- Depolarizing Agent : It has been identified as a potent depolarizing agent in rat spinal cord studies. This suggests potential applications in developing treatments for CNS disorders, such as epilepsy or neurodegenerative diseases .

Chemical Synthesis and Derivatization

L-Glutamic acid diethyl ester serves as a versatile building block for various chemical syntheses:

- Derivatization Processes : The compound can be modified to introduce different functional groups, enhancing its utility in creating more complex molecules for research and industrial applications. For instance, derivatization methods allow the incorporation of methylene moieties to produce derivatives with enhanced properties .

Case Studies and Research Findings

Several studies highlight the applications of L-glutamic acid diethyl ester:

Mechanism of Action

The mechanism of action of L-glutamic acid, 4-methylene-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to neurotransmitters and other biologically active molecules. It may influence neurotransmission and cellular signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

L-Glutamic acid diethyl ester is structurally distinct from analogs like L-glutamic acid methyl ester (L-Glu-OMe) and L-glutamic acid benzyl ester (L-Glu-OBzl) due to the size and hydrophobicity of its ester groups. For example:

- Ethyl esters generally show reduced polarity compared to methyl esters, altering solubility and reactivity in organic solvents .

- Stability : The carboxymethyl ester of L-glutamic acid (a related analog) degrades rapidly at pH > 8.0, but diethyl esters are more stable under physiological conditions due to reduced electrophilicity .

Stability and Reactivity

- pH stability : The r-carboxymethyl ester of L-glutamic acid hydrolyzes completely at pH 10.0 within 24 hours, whereas L-Glu-OEt₂ remains intact under similar conditions, making it preferable for sustained-release drug formulations .

- Synthetic utility : L-Glu-OEt₂ participates in esterification and peptide bond formation more efficiently than bulkier analogs like L-glutamic acid benzyl ester , which requires harsher reaction conditions .

Key Research Findings

Neuroscience: L-Glu-OEt₂ disrupts visuo-tactile discrimination learning in rats at high doses, highlighting its role in non-NMDA receptor-mediated pathways .

Polymer Chemistry : Co-oligomerization with L-leucine ethyl ester yields peptides with an average chain length of 8–10 residues, demonstrating its utility in biodegradable polymer synthesis .

Gelation: Structural modifications (e.g., adding sebacic acid) enhance gelation capacity in non-polar solvents, enabling applications in drug delivery systems .

Biological Activity

L-Glutamic acid, 4-methylene-, diethyl ester (commonly referred to as L-Glutamate diethyl ester) is a derivative of the non-essential amino acid glutamic acid, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of L-Glutamic Acid Derivatives

L-Glutamic acid is involved in multiple metabolic pathways and is essential for neurotransmission, cellular metabolism, and as a precursor for other amino acids. The diethyl ester form enhances its bioavailability and modifies its biological activity. Research indicates that derivatives of glutamic acid can exhibit various pharmacological effects, including neuroprotective and anticancer activities.

Pharmacological Properties

- Neurotransmission Modulation :

-

Cytotoxicity Against Cancer Cells :

- Studies have shown that certain glutamic acid derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from glutamic acid have demonstrated activity against breast adenocarcinoma and colon carcinoma . The mechanism involves interference with glutamine metabolism, which is crucial for cancer cell proliferation.

- Cognitive Function :

The biological activity of L-glutamic acid diethyl ester can be attributed to several mechanisms:

- Receptor Interaction : It interacts with various glutamate receptors (e.g., NMDA and non-NMDA receptors), leading to alterations in neuronal excitability and synaptic plasticity .

- Influence on Metabolic Pathways : By modifying glutamine and glutamate behavior, it affects key metabolic pathways involved in cell growth and proliferation .

- Antioxidant Activity : Glutamate is a precursor for glutathione synthesis, which plays a vital role in maintaining cellular redox balance. The modulation of glutamate levels can thus influence oxidative stress responses in cells .

Study 1: Neuroprotective Effects

A study examined the effects of L-glutamic acid diethyl ester on depolarizing responses in rat cerebral cortex slices. It was found to induce concentration-dependent depolarization, indicating potential neuroprotective properties against excitotoxicity .

Study 2: Anticancer Activity

Research involving various glutamic acid derivatives identified compounds that showed significant cytotoxicity against multiple cancer cell lines. One derivative exhibited potent activity against lung cancer cells, highlighting the potential for developing new anticancer therapeutics based on glutamate derivatives .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for L-glutamic acid diethyl ester, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound is synthesized via regioselective esterification of L-glutamic acid using benzyl alcohol in the presence of a tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂). Key steps include:

- Esterification : Activation of the γ-carboxyl group over the α-carboxyl group due to steric and electronic effects .

- Purification : Removal of monoester contaminants via ion-exchange chromatography and recrystallization .

- Yield Optimization : Reaction time (24 hours) and stoichiometric control of benzyl alcohol improve yields (~71%) .

Variations in acid catalysts (e.g., HBF₄ vs. HCl) or solvents (diethyl ether vs. THF) may alter regioselectivity and require validation via NMR or HPLC.

Q. How is L-glutamic acid diethyl ester characterized to confirm structural integrity and purity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to resolve monoester and diester products .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~4.1 ppm (ester CH₂ groups) and δ ~2.3–2.5 ppm (methylene protons adjacent to the carboxyl group) confirm regioselectivity .

- FTIR : Ester carbonyl stretches at ~1740–1750 cm⁻¹ and absence of free carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values ensure purity .

Advanced Research Questions

Q. What enzymatic strategies are used for oligomerization of L-glutamic acid diethyl ester, and how do reaction conditions affect polymer length?

- Methodological Answer : Papain and bacterial proteases catalyze oligomerization under mild conditions:

- Catalyst Selection : Papain (pH 7.8, 37°C) promotes rapid regioselective polymerization (~80% conversion in 6 hours) .

- Solvent Systems : Aqueous buffers with 10–20% organic co-solvents (e.g., DMF) enhance substrate solubility without denaturing enzymes .

- Degree of Polymerization (DP) : Controlled by monomer-to-enzyme ratio (e.g., 50:1 yields DP ~15) and reaction time .

Contradictions arise in reported DP values due to differences in protease isoforms (e.g., subtilisin vs. papain) or substrate pre-activation steps .

Q. How can L-glutamic acid diethyl ester derivatives serve as probes for local electrostatic fields in protein assemblies?

- Methodological Answer : The ester’s carbonyl stretching frequency (FTIR) correlates linearly with local electric fields (ε):

- Calibration : Frequency shifts of ~2–5 cm⁻¹ per 10 MV/cm change in electrostatic field strength .

- Applications :

- Amyloid Fibrils : ε ≈ 5.6 in Aβ(16–22) fibrils, indicating a non-polar interior .

- Membrane Proteins : Dielectric constant mapping in lipid bilayers using site-specific ester incorporation .

Limitations include hydrogen-bonding interference, requiring non-hydrogen-bonding environments for accurate ε measurements.

Q. What contradictions exist in neuropharmacological studies using L-glutamic acid diethyl ester, and how are they resolved?

- Methodological Answer : Discrepancies in agonist/antagonist activity (e.g., synaptic excitation in spinal cord models) arise from:

- Purity Issues : Residual HCl or monoesters altering receptor binding kinetics .

- Experimental Models : Variability in cell lines (PC12 vs. primary neurons) and glutamate concentrations (10 mM vs. physiological ~1 µM) .

Mitigation strategies: - Pre-Treatment : Dialysis or ion-exchange to remove acidic contaminants .

- Dose-Response Curves : EC₅₀/IC₅₀ validation across multiple models .

Methodological Tables

Q. Table 1. Enzymatic Oligomerization Conditions Comparison

| Parameter | Papain-Catalyzed | Subtilisin-Catalyzed |

|---|---|---|

| Optimal pH | 7.8 | 8.5 |

| Temperature (°C) | 37 | 45 |

| Reaction Time (h) | 6 | 12 |

| Degree of Polymerization | ~15 | ~10 |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 4.1 ppm (quartet, J = 7.1 Hz) | Diethyl ester CH₂ groups |

| FTIR | 1745 cm⁻¹ (C=O stretch) | Ester carbonyl |

| HPLC Retention Time | 8.2 min (C18 column, 60% MeOH) | Purity >98% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.